molecular formula C23H21FN4O2 B605276 2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)- CAS No. 1173154-32-9

2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-

Cat. No. B605276
M. Wt: 404.4454
InChI Key: VUUUHLIHQHVLLE-UHFFFAOYSA-N
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Description

ALB-127158A, also known as ALB-127158(a), is a MCH1 antagonist for the treatment of obesity. Preclinical studies demonstrated that the compound produced significant weight loss in rodents. ALB-127158(a) may be a potential treatment for IBD. This example demonstrates how using data from the preclinical studies is possible to build decision points into an early clinical development plan that will allow early assessment of potential efficacy and allow timely go/no go decisions.

Scientific Research Applications

  • Antitumor Activity : One class of compounds related to 2(1H)-Pyridinone, namely 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles, demonstrated promising antitumor activity in both in vitro and in vivo experiments. This includes effectiveness against leukemic and solid tumor cells (Nguyen et al., 1990).

  • Maillard Reaction Products : The Maillard reaction using 5-methoxytryptamine with various aldehydes resulted in new derivatives like 6-methoxy-tetrahydro-β-carboline, which were characterized using mass spectrometry. Such derivatives have potential applications in understanding complex chemical reactions and molecular structures (Goh et al., 2015).

  • Antioxidant and Cytotoxicity Properties : Some 6-methoxytetrahydro-β-carboline derivatives, prepared via the Maillard reaction, exhibited moderate antioxidant properties and were evaluated for their cytotoxicity, offering insights into their potential therapeutic applications (Goh et al., 2015).

  • Induction of Nonapoptotic Cell Death : Certain indole-based compounds, such as 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one, have been studied for their ability to induce methuosis, a novel, nonapoptotic form of cell death, in cancer cells. This highlights a potential therapeutic pathway for treating resistant cancers (Robinson et al., 2012).

  • Calcium-Antagonist Activity : Research on derivatives of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole suggests that these compounds display a variety of pharmacological activities, including calcium-antagonist behavior. Such properties are significant for understanding their potential in drug development (Ivanov et al., 2001).

properties

IUPAC Name

4-[(5-fluoropyridin-2-yl)methoxy]-1-(5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-7-yl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-27-21-6-8-25-13-20(21)19-5-4-17(10-22(19)27)28-9-7-18(11-23(28)29)30-14-16-3-2-15(24)12-26-16/h2-5,7,9-12,25H,6,8,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUUHLIHQHVLLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C3=C1C=C(C=C3)N4C=CC(=CC4=O)OCC5=NC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-
Reactant of Route 2
2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-
Reactant of Route 3
Reactant of Route 3
2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-
Reactant of Route 4
2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-
Reactant of Route 5
2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-
Reactant of Route 6
2(1H)-Pyridinone, 4-[(5-fluoro-2-pyridinyl)methoxy]-1-(2,3,4,5-tetrahydro-5-methyl-1H-pyrido[4,3-b]indol-7-yl)-

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